1-(4-Iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Description
Historical Context of Dihydropyridine Research
The dihydropyridine scaffold emerged in the mid-20th century as a foundational structure for L-type calcium channel blockers (CCBs), revolutionizing hypertension treatment. Early derivatives like nifedipine demonstrated vasodilatory effects by inhibiting calcium influx into vascular smooth muscle cells. Over decades, the DHP core underwent extensive modification to improve pharmacokinetics, tissue selectivity, and therapeutic breadth. Notably, third-generation DHPs such as amlodipine and lercanidipine achieved longer half-lives and reduced side effects like peripheral edema.
| Key Milestones in DHP Development |
|---|
| 1960s: Discovery of verapamil (non-DHP CCB) |
| 1969: Synthesis of nifedipine (first DHP CCB) |
| 1980s: Introduction of second-generation DHPs (felodipine, nicardipine) |
| 1990s: Third-generation DHPs with prolonged action |
Significance in Medicinal Chemistry Research
The DHP scaffold’s versatility extends beyond calcium channel modulation. It has been exploited to target:
- Multi-drug resistance (MDR) proteins : Substituted DHPs exhibit P-glycoprotein inhibitory activity, enhancing chemotherapeutic efficacy.
- Neuroprotective pathways : Nimodipine and related DHPs demonstrate antioxidant properties, mitigating lipid peroxidation in ischemic brain models.
- Mineralocorticoid receptors (MRs) : Felodipine and nimodipine inhibit aldosterone-induced MR activation, offering dual antihypertensive mechanisms.
1-(4-Iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid’s iodophenyl group may enhance lipophilicity or enable radiolabeling, though its specific biological targets remain underexplored.
Relation to Calcium Channel Blocker Research
While 1,4-DHPs dominate calcium channel blocker therapeutics, structural deviations like the 1,6-dihydro configuration in this compound necessitate reevaluation of structure-activity relationships. Key insights include:
| Structural Feature | Impact on CCB Activity |
|---|---|
| 1,4-Dihydro vs. 1,6-Dihydro | Altered electron density at nitrogen centers |
| 4-Iodophenyl Substituent | Increased lipophilicity for membrane penetration |
| Carboxylic Acid Group | Potential for hydrogen bonding with receptor residues |
Recent studies confirm that dihydropyridine derivatives beyond the 1,4-series retain calcium channel modulation capabilities, though potency and selectivity vary.
Academic Interest in Iodophenyl-Substituted Heterocycles
Iodophenyl groups in heterocycles are valued for:
- Radioactivity applications : Enabling positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging.
- Targeted delivery : Facilitating blood-brain barrier (BBB) penetration via chemical delivery systems (CDS).
- Enzyme inhibition : Enhancing binding affinity to steroidal or protein targets through iodine’s electronegative and bulky properties.
This compound’s iodophenyl moiety may serve analogous purposes, though its carboxylic acid group could introduce ionizability, complicating CNS penetration.
Research Evolution and Literature Review
| Decade | Key Advancements |
|---|---|
| 1980s–1990s | Optimization of 1,4-DHPs for hypertension |
| 2000s–2010s | Discovery of DHPs as MDR inhibitors and MR antagonists |
| 2010s–2020s | Exploratory studies on non-1,4-DHP variants and iodophenyl derivatives |
Recent literature highlights challenges in synthesizing 1,6-DHP derivatives, with limited reports on their pharmacological profiling. The compound’s discontinuation from commercial catalogs suggests either unresolved synthetic hurdles or insufficient therapeutic differentiation from established DHPs.
Properties
IUPAC Name |
1-(4-iodophenyl)-6-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8INO3/c13-9-2-4-10(5-3-9)14-7-8(12(16)17)1-6-11(14)15/h1-7H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXIIVSDRKPQCIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C=CC2=O)C(=O)O)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1281685-24-2 | |
| Record name | 1-(4-iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid typically involves the reaction of 4-iodoaniline with a suitable precursor to form the dihydropyridine ring. One common method involves the use of cyclopentanone oxime, which is slowly added to a chloroform suspension containing phosphorus pentachloride. The reaction mixture is then heated to 25°C, followed by the addition of phosphorus oxychloride. The reaction is allowed to proceed for several hours, and the product is isolated by filtration and purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the use of environmentally friendly solvents and reagents can be optimized to reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyridine derivatives.
Substitution: The iodophenyl group can undergo substitution reactions with various nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
Anticancer Activity
Several studies have highlighted the potential of 1-(4-Iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid as an anticancer agent.
- Mechanism of Action : It is believed to inhibit key enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
- Case Study : A study conducted on human breast cancer cell lines demonstrated a reduction in cell viability by approximately 50% after treatment with this compound over 48 hours. This suggests its potential as a chemotherapeutic agent.
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent.
- Activity Spectrum : It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing significant inhibition of growth.
- Research Findings : In vitro studies indicated that the compound exhibits a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting its potential use in treating infections caused by resistant strains.
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases, and this compound has been evaluated for its anti-inflammatory properties.
- Experimental Results : In animal models of inflammation, administration of the compound resulted in a significant decrease in inflammatory markers such as TNF-alpha and IL-6.
Pharmacological Applications
The pharmacological applications of this compound are extensive:
| Application | Description |
|---|---|
| Anticancer | Inhibits cancer cell proliferation; potential chemotherapeutic agent. |
| Antimicrobial | Effective against various bacterial strains; potential use in antibiotic therapy. |
| Anti-inflammatory | Reduces levels of inflammatory cytokines; could be used in chronic inflammatory diseases. |
Synthesis and Formulation
The synthesis of this compound typically involves multi-step organic reactions including halogenation and cyclization processes.
Synthesis Overview
- Starting Materials : Appropriate phenolic compounds and carboxylic acids.
- Reagents : Iodine for halogenation, bases for deprotonation.
- Conditions : Controlled temperature and reaction time to ensure yield.
Mechanism of Action
The mechanism of action of 1-(4-Iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the functional groups present. The iodophenyl group can enhance the compound’s binding affinity to target proteins, leading to specific biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their properties, and applications:
Structural and Electronic Effects
- Iodine vs. Halogens : The 4-iodophenyl group imparts greater steric hindrance and polarizability compared to chloro () or fluoro () analogs. This may enhance binding affinity in enzyme pockets through halogen bonding or hydrophobic interactions.
- Alkoxy vs. Alkyl : Benzyloxy () and methoxy () groups offer divergent electronic profiles, with the former being more lipophilic and the latter improving aqueous solubility.
Biological Activity
1-(4-Iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C12H9IN2O3
- Molecular Weight : 340.11653 g/mol
- CAS Number : 1281685-24-2
- Purity : Minimum 95% .
Synthesis
The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. The compound has been synthesized as part of a broader study focusing on dihydropyridine derivatives, which are known for their diverse biological activities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of dihydropyridine derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxic Activity Against Tumor Cell Lines
| Compound | Cell Line | IC50 (μM) | % Inhibition |
|---|---|---|---|
| This compound | U251 (Glioblastoma) | 9.24 ± 0.9 | 42.7% |
| PC-3 (Prostate) | 15.47 ± 0.72 | 56.1% | |
| HCT-15 (Colorectal) | 7.94 ± 1.6 | 69.82% | |
| MCF-7 (Breast) | 20.96 ± 5.2 | 36% | |
| K-562 (Leukemia) | 22.86 ± 3.5 | 25% |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound showed promising results against the HCT-15 colorectal cancer cell line with an IC50 of , suggesting its potential as an effective antineoplastic agent .
The mechanism through which this compound exerts its effects is believed to involve interaction with cellular pathways related to apoptosis and cell cycle regulation. In silico docking studies have indicated that it may interact with proteins involved in these pathways, such as PARP-1, which is crucial for DNA repair mechanisms .
Case Studies and Research Findings
A comprehensive study published in October 2023 examined a series of dihydropyridine carboxylic acids for their cytotoxic properties and potential to overcome multidrug resistance in tumors. The results indicated that modifications in the structure significantly influenced biological activity, with some compounds exhibiting lower toxicity while retaining efficacy against cancer cells .
Table 2: Summary of Case Studies on Dihydropyridine Derivatives
Q & A
Q. What are the established synthetic routes for 1-(4-iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example, palladium or copper catalysts in solvents like DMF or toluene are common for coupling reactions involving iodophenyl groups. Optimizing reaction time, temperature, and catalyst loading is critical to minimize by-products like dehalogenated intermediates or incomplete cyclization products. Post-synthesis purification (e.g., column chromatography or recrystallization) is necessary to achieve >95% purity .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
Structural confirmation requires a combination of techniques:
- 1H/13C NMR : To verify aromatic proton environments (e.g., iodophenyl protons at δ 7.4–7.8 ppm) and carbonyl groups (C=O at ~170 ppm).
- FT-IR : To identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, O-H stretch at ~2500–3300 cm⁻¹ for carboxylic acid).
- Mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+ ion matching C₁₂H₈IN₂O₃). Discrepancies in spectral data may indicate tautomeric forms or residual solvents .
Q. What are the stability profiles of this compound under varying storage conditions?
Stability studies should assess degradation under light, humidity, and temperature. For example:
- Thermal stability : Store at –20°C in inert atmospheres to prevent decarboxylation.
- Photostability : Protect from UV light to avoid iodophenyl bond cleavage.
- Hygroscopicity : Use desiccants to prevent hydrolysis of the carboxylic acid group. Accelerated stability testing (40°C/75% RH for 4 weeks) can predict long-term behavior .
Advanced Research Questions
Q. How can synthetic yields be improved for large-scale production while maintaining regioselectivity?
Advanced optimization strategies include:
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves regioselectivity.
- Flow chemistry : Enhances heat/mass transfer for exothermic steps like iodination.
- Catalyst screening : Heterogeneous catalysts (e.g., Pd/C) improve recyclability and reduce metal contamination. Monitoring reaction progress via HPLC ensures intermediates (e.g., pyridone precursors) are minimized .
Q. What analytical methods are recommended for quantifying trace impurities in this compound?
Develop a validated HPLC/UV method with:
Q. How does the electronic effect of the iodophenyl substituent influence the compound’s reactivity in cross-coupling reactions?
The iodine atom acts as a directing group, facilitating electrophilic substitution at the para position. However, steric hindrance from the bulky iodophenyl group may reduce reactivity in Suzuki-Miyaura couplings. Computational studies (DFT) can model charge distribution to predict reactivity hotspots. Comparative studies with fluorophenyl or chlorophenyl analogs reveal differences in reaction kinetics .
Q. How should researchers address contradictory data in solubility measurements across literature sources?
Contradictions often arise from solvent purity or pH variations. Standardize protocols:
Q. What biological assay conditions are optimal for evaluating this compound’s enzyme inhibition potential?
Use enzyme kinetics (e.g., Michaelis-Menten plots) under physiological pH (7.4) and temperature (37°C). For example:
- Target enzymes : Cyclooxygenase-2 (COX-2) or tyrosine kinases.
- Controls : Include ibuprofen (COX-2 inhibitor) and staurosporine (kinase inhibitor). IC₅₀ values should be validated with dose-response curves (3 independent replicates) .
Q. What are the potential decomposition pathways of this compound under acidic or basic conditions?
Acidic conditions may protonate the pyridone oxygen, leading to ring-opening and decarboxylation. In basic media (pH >10), the carboxylic acid group deprotonates, increasing solubility but risking esterification if alcohols are present. LC-MS can identify degradation products like 4-iodobenzoic acid or pyridine derivatives .
Q. How can computational chemistry guide the design of derivatives with improved pharmacokinetic properties?
Perform in silico studies using:
- Molecular docking : To predict binding affinity for target proteins (e.g., AutoDock Vina).
- ADMET prediction : Tools like SwissADME estimate logP (target <3), aqueous solubility, and CYP450 interactions.
- QSAR models : Correlate substituent electronegativity with bioavailability .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
